N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Overview
Description
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C14H21N3S and its molecular weight is 263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical and Chemical Oxidation
- N,N-dimethyl-2,2-diethyl-1,3-diaminopropane, a related compound, has been investigated for intramolecular N,N-coupling via electrochemical oxidation. This process generates cyclic hydrazine derivatives, which are significant in chemical synthesis (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).
Synthesis of Biologically Active Derivatives
- Research on the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines has shown potential for producing compounds with antibacterial and entomological activities (Chaudhary et al., 2011).
Corrosion Inhibition
- Tetrakis pyrazole derivatives, including those similar to N,N,N,N-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,3-diamine, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors and their adsorption on steel surfaces follows the Langmuir model (Louadi et al., 2017).
Magnetic and Structural Properties
- Studies on compounds like 2,2-dimethylpropane-1,3-diamine have led to the synthesis of novel materials with interesting magnetic properties. For instance, the compound [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n shows bidimensional antiferromagnetic properties and weak 3-D ferromagnetism (Ribas, Monfort, Solans, & Drillon, 1994).
Schiff Base Compounds
- Schiff base compounds derived from diamines like N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine have been synthesized and characterized, revealing significant structural and chemical properties for potential applications (Khalaji et al., 2013).
Synthesis of Polyimides
- Diamines containing triaryl imidazole pendent groups have been used to synthesize soluble and thermally stable polyimides, showing promise for advanced material applications (Ghaemy & Alizadeh, 2009).
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-10-6-7-12-13(11(10)2)16-14(18-12)15-8-5-9-17(3)4/h6-7H,5,8-9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMICQNCZBBLLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCCCN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.